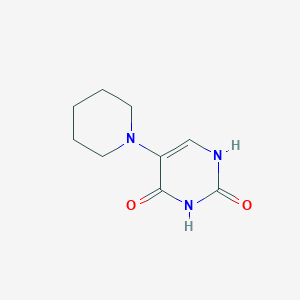

5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

説明

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms . Piperidine derivatives are key components of many pharmaceuticals and play a significant role in drug design . They are used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. Various methods have been developed, including specific methods of piperidine synthesis, functionalization, and their pharmacological application .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学的研究の応用

5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential therapeutic applications in a variety of areas. It has been studied for its anti-inflammatory properties, and has been found to reduce inflammation in animal models. It has also been studied for its potential anti-cancer properties, and has been found to inhibit the growth of several types of cancer cells in vitro. Additionally, this compound has been studied for its potential therapeutic benefits in Alzheimer’s disease. It has been found to improve memory and cognitive function in animal models, and has been shown to reduce the accumulation of amyloid-β peptides, which are associated with Alzheimer’s disease.

作用機序

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This means it competes with ATP for binding to the kinase, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The result of the compound’s action could potentially be the inhibition of cell proliferation, particularly in cancer cells . This is inferred from the potential inhibition of CDK2, leading to cell cycle arrest and apoptosis .

実験室実験の利点と制限

The advantages of using 5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments include its low cost and its ease of synthesis. Additionally, it has a wide range of potential therapeutic applications. However, there are some limitations to using this compound in laboratory experiments. It has not been studied extensively in vivo, so its effects in humans are not yet known. Additionally, the mechanism of action of this compound is not yet fully understood, so its effects may not be fully understood.

将来の方向性

The potential future directions for 5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into its potential effects in humans is needed to determine its safety and efficacy. Additionally, further research into its potential use as an anti-cancer agent is needed, as well as research into its potential use as a treatment for Alzheimer’s disease. Finally, further research into the potential synergistic effects of this compound with other compounds is needed.

合成法

The synthesis of 5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied and reported in several studies. It is synthesized through a modified Biginelli reaction, which involves the condensation of a substituted aldehyde, an α-amino acid, and an acid catalyst. The reaction is typically done in two steps, with the first step involving the formation of the Biginelli product, and the second step involving the conversion of the Biginelli product to this compound.

生化学分析

Biochemical Properties

5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction leads to the disruption of cell cycle progression, particularly at the G1/S transition phase .

Cellular Effects

The effects of 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by altering cell signaling pathways . The compound affects gene expression by modulating the activity of transcription factors involved in apoptosis and cell proliferation. Additionally, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, leading to competitive inhibition of the kinase activity . This binding prevents the phosphorylation of downstream targets, which are essential for cell cycle progression. Furthermore, the compound induces conformational changes in CDK2, enhancing its interaction with other regulatory proteins and promoting its degradation . These molecular interactions result in the inhibition of cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the cell type and experimental conditions. In vitro studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis over several days of treatment . In vivo studies have indicated that the compound maintains its activity over weeks, with gradual reduction in efficacy due to metabolic degradation .

Dosage Effects in Animal Models

The effects of 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve maximum efficacy with minimal side effects.

Metabolic Pathways

5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also influences its pharmacokinetics, including its half-life and bioavailability .

Transport and Distribution

The transport and distribution of 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, binding proteins such as albumin can influence its distribution by modulating its free concentration in the bloodstream . These interactions affect the compound’s localization and accumulation in specific tissues, impacting its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific compartments or organelles . These modifications also affect the compound’s stability and activity, modulating its overall cellular effects .

特性

IUPAC Name |

5-piperidin-1-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-8-7(6-10-9(14)11-8)12-4-2-1-3-5-12/h6H,1-5H2,(H2,10,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTCYHWAZUTCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258813 | |

| Record name | 5-(1-Piperidinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37454-53-8 | |

| Record name | 5-(1-Piperidinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37454-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Piperidinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

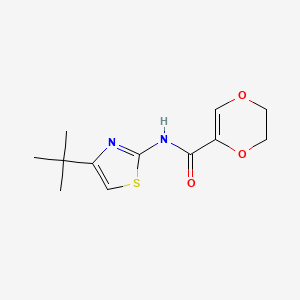

![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B6419784.png)

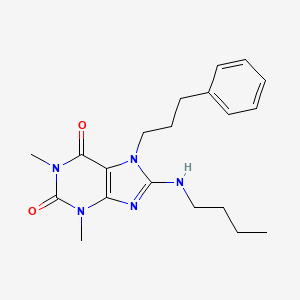

![2-{8-[benzyl(propan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419785.png)

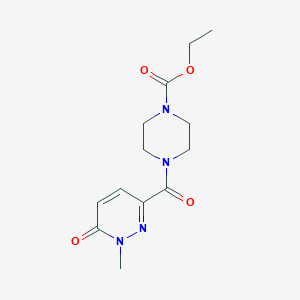

![5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B6419803.png)

![8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419811.png)

![3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B6419812.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419828.png)

![6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B6419832.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)

![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)